8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide
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Overview
Description
8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane to afford a mono-halogenated intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of materials with specific properties, such as metal chelators and fluorescent probes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide involves its ability to chelate metal ions, which is crucial for its biological activities. The compound forms stable complexes with metal ions, disrupting metal-dependent biological processes. This chelation mechanism is particularly important in its anticancer and antimicrobial activities, where it interferes with metal-dependent enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties and biological activities.
5-Carboxy-8-hydroxyquinoline: An effective broad-spectrum inhibitor of 2-oxoglutarate oxygenases.
2-Hydroxyquinoline: Another derivative with distinct biological activities.
Uniqueness
8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide is unique due to its specific substitution pattern, which enhances its chelating ability and biological activity compared to other 8-hydroxyquinoline derivatives. Its ability to form stable complexes with a wide range of metal ions makes it a versatile compound in various applications.
Properties
CAS No. |
648896-07-5 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
8-hydroxy-N-(2-pyridin-2-ylethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c21-15-6-3-4-12-7-8-14(20-16(12)15)17(22)19-11-9-13-5-1-2-10-18-13/h1-8,10,21H,9,11H2,(H,19,22) |
InChI Key |
YPAARDHXSLQZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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